Dichloro(chloromethyl)methylsilane
Description
Fundamental Chemical Structure and Reactivity Principles in Chlorosilane Chemistry
The fundamental structure of dichloro(chloromethyl)methylsilane consists of a central silicon atom bonded to two chlorine atoms, one methyl group (CH₃), and one chloromethyl group (CH₂Cl). sigmaaldrich.comsigmaaldrich.com The geometry around the silicon atom is tetrahedral. This structure is achiral. nih.gov
The reactivity of this compound is governed by the presence of two distinct types of reactive sites: the silicon-chlorine (Si-Cl) bonds and the carbon-chlorine (C-Cl) bond.
Silicon-Chlorine Bond Reactivity: Like other chlorosilanes, the Si-Cl bonds are highly susceptible to nucleophilic attack. chemicalbook.com They react readily with water or moisture in the air in a hydrolysis reaction to form silanols, releasing corrosive hydrogen chloride (HCl) gas in the process. chemicalbook.comnih.gov This high reactivity with protic substances like alcohols also allows for the synthesis of alkoxysilanes. The Si-Cl bonds are the primary sites for polymerization reactions, where the silane (B1218182) can be incorporated into a growing polysiloxane chain.
Carbon-Chlorine Bond Reactivity: The chloromethyl group provides a second reactive handle on the molecule. The C-Cl bond is less reactive than the Si-Cl bonds but can participate in various nucleophilic substitution reactions. This allows for the grafting of the silane onto other polymer backbones or the introduction of other functional groups, a key feature for its use as a coupling agent and for surface modification. chemimpex.comchemimpex.com
This dual reactivity makes this compound a bifunctional reagent, enabling the synthesis of complex molecular architectures and materials with tailored properties. chemimpex.com
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | dichloro-(chloromethyl)-methylsilane nih.gov |
| CAS Number | 1558-33-4 chemimpex.com |
| Molecular Formula | C₂H₅Cl₃Si chemimpex.com |
| SMILES | CSi(Cl)Cl nih.gov |
| InChIKey | JAYBZWYBCUJLNQ-UHFFFAOYSA-N nih.gov |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 163.51 g/mol chemimpex.com |
| Appearance | Colorless to brown liquid chemimpex.com |
| Density | 1.284 g/mL at 25 °C sigmaaldrich.com |
| Boiling Point | 121-122 °C chemimpex.com |
Historical Context of Chloromethylsilane Investigations and their Scientific Evolution
The study of chlorosilanes is a significant branch of organosilicon chemistry, which itself gained momentum in the early 20th century. The scientific evolution of chloromethylsilanes, including this compound, is closely tied to the broader development of silicone polymers.
The industrial synthesis of chloromethylsilanes, often as part of the direct process for producing methylchlorosilanes, generates residues containing disilanes. google.com The scientific and economic need to utilize these byproducts has driven research into cleavage processes that can convert these disilanes back into valuable monosilanes like trichloromethylsilane and dichlorodimethylsilane (B41323). google.com This highlights an ongoing evolution from initial laboratory synthesis to sophisticated industrial processes focused on efficiency and sustainability. The compound's inclusion in comprehensive chemical reference works, such as the Beilstein database and major chemical catalogs, signifies its established role in synthetic chemistry. sigmaaldrich.comsigmaaldrich.com
Broad Academic Significance in Synthetic Methodology and Materials Science Disciplines
The academic and industrial significance of this compound stems from its utility as a versatile chemical intermediate. chemimpex.comchemimpex.com Its bifunctional nature is exploited in both synthetic organic chemistry and advanced materials science.
In synthetic methodology , it serves as a valuable building block for creating more complex organosilicon compounds and other chemical products. wacker.comwacker.com It is a precursor for silicon-containing intermediates that may be used in the synthesis of agrochemicals. wacker.com The differential reactivity of its chloro-substituents allows for sequential, controlled reactions, making it a useful tool in multi-step organic synthesis.
In materials science , its applications are extensive:
Polymer Synthesis: It is a fundamental monomer in the production of silicone polymers and resins. chemimpex.com Its incorporation into polymer structures enhances thermal stability and mechanical properties. chemimpex.com
Adhesives and Sealants: When used in formulations for adhesives and sealants, it improves bonding strength and durability, which is critical in the construction and automotive industries. chemimpex.comchemimpex.com
Surface Modification: The compound is used to treat surfaces, such as those of glass or semiconductor devices, to improve adhesion and alter surface properties like hydrophobicity. chemimpex.com This is particularly beneficial in the electronics industry. chemimpex.com
Coupling Agent: It acts as a bridge between inorganic substrates and organic polymers, a critical function in the manufacturing of composites and advanced materials. chemimpex.com This cross-linking and grafting capability is vital for developing materials with specifically tailored properties. chemimpex.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Chloro(chloromethyl)dimethylsilane |
| Trichloro(chloromethyl)silane |
| (Chloromethyl)dimethylphenylsilane |
| Dichlorodimethylsilane |
| Methyl-dichlorosilane |
| Benzoyl peroxide |
| Silicon |
| Chlorine |
| Silanol (B1196071) |
| Hydrogen chloride |
| Trichloromethylsilane |
| Alkoxysilanes |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloro-(chloromethyl)-methylsilane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl3Si/c1-6(4,5)2-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYBZWYBCUJLNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027411 | |
| Record name | Dichloro(chloromethyl)methylsilane | |
| Source | EPA DSSTox | |
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Molecular Weight |
163.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1558-33-4 | |
| Record name | Dichloro(chloromethyl)methylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1558-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dichloro(chloromethyl)methylsilane | |
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| Record name | Silane, dichloro(chloromethyl)methyl- | |
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| Record name | Dichloro(chloromethyl)methylsilane | |
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| Record name | Dichloro(chloromethyl)methylsilane | |
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| Record name | DICHLORO(CHLOROMETHYL)METHYLSILANE | |
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Advanced Synthetic Methodologies for Dichloro Chloromethyl Methylsilane and Its Derivatives
Established Synthetic Pathways
The production of dichloro(chloromethyl)methylsilane can be achieved through several established synthetic routes, each with its own set of advantages and limitations. These pathways range from large-scale industrial processes to more specialized laboratory-scale syntheses.
Direct Reaction of Elemental Silicon with Chlorinated Organic Precursors
The "Direct Process," or Müller-Rochow synthesis, is a fundamental industrial method for the production of methylchlorosilanes. This process involves the reaction of elemental silicon with methyl chloride at high temperatures in the presence of a copper catalyst. azom.comwikipedia.org While this reaction is highly effective for producing dimethyldichlorosilane, the primary precursor for silicone polymers, the formation of other methylchlorosilanes, including this compound, also occurs. azom.com
The product distribution of the Direct Process is highly dependent on reaction conditions such as temperature, pressure, and the composition of the catalyst and any promoters. google.com The reaction generates a complex mixture of compounds, including various methylchlorosilanes, Si-H containing silanes, and chlorinated silanes. azom.com The separation of these products is typically achieved through fractional distillation. wikipedia.org While the direct synthesis is a cornerstone of chlorosilane production, obtaining high selectivity for this compound through this method remains a challenge, and it is often present as a minor component in the product stream.
Table 1: Products of the Direct Process
| Compound | Formula | Boiling Point (°C) | Typical Yield (%) |
| Trimethylchlorosilane | (CH₃)₃SiCl | 57 | 5-15 |
| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 70 | 70-90 |
| Methyltrichlorosilane | CH₃SiCl₃ | 66 | 5-15 |
| This compound | ClCH₂Si(CH₃)Cl₂ | 121-122 | Low |
| Other byproducts | - | Various | Variable |
Multi-Step Synthetic Pathways from Precursor Silanes
More targeted and higher-yield syntheses of this compound are typically achieved through multi-step pathways starting from precursor silanes. These methods offer greater control over the final product.
One effective method is the chlorination of dichloromethylsilane (B8780727). Research has shown that dichloromethylsilane can be chlorinated using sulfuryl chloride with a radical initiator, such as benzoyl peroxide, to produce this compound in good yields. niscair.res.in The reaction conditions, including the choice of initiator, solvent, temperature, and reaction time, are crucial for optimizing the yield and minimizing the formation of side products. niscair.res.in For instance, using benzoyl peroxide as the initiator has been shown to be preferable for the synthesis of this compound, achieving a yield of 46.4%. niscair.res.in
Another approach involves the methylation of trichloro(chloromethyl)silane. While less common for producing the dichloro- derivative specifically, Grignard reactions are a well-established method for introducing alkyl groups to chlorosilanes. anshulchemicals.com The reaction of a Grignard reagent, such as methylmagnesium chloride, with a suitable chlorosilane precursor can be used to form the desired methyl-substituted silane (B1218182). anshulchemicals.com
Table 2: Multi-Step Synthesis of this compound
| Precursor Silane | Reagents | Initiator/Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Dichloromethylsilane | Sulfuryl chloride | Benzoyl peroxide | Neat | 6 | 46.4 | niscair.res.in |
Wurtz-Type Copolycondensation in Polymer Synthesis
The Wurtz-type reductive coupling is a classical and still widely used method for the synthesis of polysilanes. This reaction typically involves the dehalogenation of dichlorosilanes using an alkali metal, such as sodium, in an inert solvent at elevated temperatures. This process leads to the formation of silicon-silicon bonds and the creation of a polymer backbone.
While the Wurtz-type reaction is versatile and can be applied to a variety of dichlorosilanes, the substituents on the silicon atom must be able to withstand the harsh reaction conditions. The use of functionalized dichlorosilanes, such as this compound, in Wurtz-type copolycondensation could potentially lead to the synthesis of functionalized polysilanes with tailored properties. The chloromethyl group could serve as a site for further post-polymerization modification. However, specific examples of the use of this compound in Wurtz-type copolycondensation are not widely reported in the literature, suggesting that this may be a less common or more challenging application.
Stereoselective Synthesis and Chiral Resolution in Silane Chemistry
The synthesis of chiral silanes, where the silicon atom is a stereocenter, has garnered significant interest due to their potential applications in asymmetric synthesis and materials science. rsc.org The development of stereoselective methods to control the three-dimensional arrangement of substituents around the silicon atom is a key area of research.
Enantiomerically Enriched Compound Formation
The formation of enantiomerically enriched silanes is a challenging endeavor. researchgate.net Various strategies have been developed, including the use of chiral auxiliaries, kinetic resolution, and asymmetric catalysis. nih.gov For instance, the dynamic kinetic silyletherification of racemic chlorosilanes with chiral alcohols, catalyzed by a Lewis base, has been shown to produce silylethers with high diastereoselectivity, which can then be converted to enantiomerically enriched organosilanes. nih.gov
However, the application of these methods to the specific synthesis of enantiomerically enriched this compound is not well-documented. The presence of the reactive chloromethyl group may complicate these synthetic strategies, potentially leading to side reactions or racemization. The development of methods to produce enantiomerically pure this compound would represent a significant advancement in the field.
Diastereoselective Synthetic Strategies
Diastereoselective synthesis provides a powerful tool for controlling the stereochemistry of molecules with multiple chiral centers. In silane chemistry, diastereoselective strategies often involve the reaction of a chiral substrate or reagent with a prochiral silane.
For example, the diastereoselective ring-opening of 1,3-dioxa-2-silacycloheptanes bearing a chiral auxiliary with Grignard reagents has been used to synthesize optically active silanes. researchgate.net While these and other diastereoselective methods have been successfully applied to a range of functionalized silanes, their specific application to the synthesis of this compound has not been extensively reported. The development of such strategies would be valuable for creating complex silicon-containing molecules with defined stereochemistry.
Functional Group Transformation and Derivatization Approaches from this compound
This compound, with its combination of a reactive chloromethyl group and two hydrolyzable chloro-silyl functionalities, serves as a versatile building block for the synthesis of a wide array of organosilicon derivatives. The distinct reactivity of the C-Cl and Si-Cl bonds allows for selective functionalization, leading to the introduction of various organic moieties and the formation of new silicon-based compounds with tailored properties. These derivatization strategies are pivotal in the development of advanced materials, including coupling agents, surface modification agents, and precursors for silicone polymers.
The primary pathways for the derivatization of this compound involve nucleophilic substitution reactions at both the silicon and carbon centers. The Si-Cl bonds are highly susceptible to cleavage by nucleophiles such as water, alcohols, and amines, leading to the formation of silanols, alkoxysilanes, and aminosilanes, respectively. Concurrently, the chloromethyl group (-CH2Cl) provides a reactive site for the introduction of a diverse range of functional groups through substitution reactions, significantly expanding the molecular complexity and utility of the resulting derivatives.
One notable example of functional group transformation is the reaction of this compound with orthoformates in the presence of an alcohol. A Chinese patent details a method for the preparation of chloromethyl-methyl-dimethoxysilane by reacting this compound with trimethyl orthoformate and methanol (B129727). sigmaaldrich.com This process, which involves the substitution of the chloro groups on the silicon atom with methoxy (B1213986) groups, is reported to proceed with a high yield of 98%. sigmaaldrich.com The reaction is carried out by adding this compound to a mixture of trimethyl orthoformate and methanol at 50°C. sigmaaldrich.com
Further derivatization can be achieved through reactions targeting the chloromethyl group. While specific examples directly utilizing this compound are not extensively detailed in readily available literature, the principles of nucleophilic substitution on chloromethylsilanes are well-established. For instance, the chlorine atom in the chloromethyl group can be displaced by various nucleophiles, including amines, alcoholates, and thiolates, to introduce new functionalities.
The following table summarizes a key synthetic transformation of this compound, highlighting the reagents, conditions, and outcomes of the derivatization process.
Table 1: Synthesis of Chloromethyl-methyl-dimethoxysilane
| Starting Material | Reagents | Reaction Conditions | Product | Yield (%) |
| This compound | Trimethyl orthoformate, Methanol | 50°C, 1 hour addition time | Chloromethyl-methyl-dimethoxysilane | 98 |
Data sourced from Chinese Patent CN101456878A sigmaaldrich.com
This efficient synthesis of an alkoxysilane derivative underscores the potential of this compound as a precursor for a variety of functionalized organosilanes. The resulting alkoxysilanes can subsequently undergo hydrolysis and condensation reactions, a cornerstone of sol-gel chemistry, to form polysiloxane networks with tailored organic functionalities integrated into the inorganic silica (B1680970) backbone.
Future research in this area could further explore the selective transformation of the chloromethyl group in the presence of the reactive Si-Cl bonds, or vice-versa, to create a broader portfolio of bifunctional organosilanes. The development of such advanced synthetic methodologies is crucial for the design of next-generation materials with enhanced performance characteristics for a wide range of technological applications.
Applications in Advanced Materials Science and Polymer Engineering
Precursor in Silicone Polymer and Resin Synthesis
The primary application of dichloro(chloromethyl)methylsilane lies in its role as a monomer and intermediate for silicone polymers and resins. chemimpex.com The two chlorine atoms attached to the silicon are readily hydrolyzed to form silanol (B1196071) groups, which can then condense to create the siloxane backbone characteristic of silicones. The chloromethyl group provides a site for further chemical reactions, enabling the introduction of various functionalities into the polymer structure. chemicalbook.com
This compound is an essential intermediate in the synthesis of silicone resins used in high-performance coatings, adhesives, and sealants. chemimpex.com The incorporation of this silane (B1218182) into the polymer matrix enhances the functionality of the final products. The reactive chloromethyl group can be used to introduce functionalities that improve adhesion and durability in various formulations. chemimpex.com This makes the resulting silicone resins highly valuable in the construction and manufacturing sectors, where strong and resilient bonding is crucial. chemimpex.com
The properties of these resins can be tailored by controlling the polymerization conditions and the co-monomers used alongside this compound. The ability to form a stable siloxane backbone combined with the reactive side group allows for the creation of coatings with excellent thermal stability and chemical resistance, and adhesives and sealants with superior bonding strength. chemimpex.com
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1558-33-4 |
| Molecular Formula | C2H5Cl3Si |
| Molecular Weight | 163.51 g/mol |
| Boiling Point | 121-122 °C |
| Density | 1.284 g/mL at 25 °C |
| Refractive Index | n20/D 1.449 |
| This data is compiled from sources sigmaaldrich.comnih.gov. |
In the synthesis of silicone elastomers, this compound can be used to introduce crosslinking sites into the polymer chains. Silicone elastomers are known for their flexibility, high thermal stability, and resistance to weathering, making them suitable for a wide range of industrial applications. shinetsusilicone-global.com The inclusion of the chloromethyl group from this compound allows for controlled crosslinking, which is essential for achieving the desired mechanical properties in the final elastomer.
These elastomers find use in various sectors due to their unique properties, which include excellent electrical insulation and the ability to withstand extreme temperatures. shinetsusilicone-global.comspecialchem.com The versatility of silicone elastomers allows for their use in demanding environments where other organic rubbers would fail. shinetsusilicone-global.com
Table 2: General Characteristics of Silicone Elastomers
| Property | Description |
| Thermal Stability | Can be used over a wide temperature range, with some products withstanding heat up to 350°C for short periods. shinetsusilicone-global.com |
| Cold Resistance | Remain flexible at low temperatures, with embrittlement points between -60° and -70°C. shinetsusilicone-global.com |
| Weatherability | Highly resistant to ozone, UV radiation, and general weathering. shinetsusilicone-global.com |
| Electrical Insulation | Possess excellent electrical insulating properties. shinetsusilicone-global.com |
| Chemical Stability | The stable siloxane backbone provides good chemical resistance. shinetsusilicone-global.com |
| This data is compiled from source shinetsusilicone-global.com. |
The chloromethyl group in this compound is key to its role in crosslinking and polymer modification. This reactive group can undergo nucleophilic substitution reactions, allowing for the grafting of various functional groups onto the silicone backbone. chemicalbook.com This modification can be used to alter the properties of the polymer, such as its solubility, chemical resistance, and surface energy.
In crosslinking, the chloromethyl groups on different polymer chains can react with a suitable crosslinking agent to form a three-dimensional network. This network structure is what gives silicone elastomers their characteristic elasticity and mechanical strength. The degree of crosslinking can be controlled by the concentration of this compound used in the polymerization, allowing for the fine-tuning of the material's properties. Research in this area focuses on understanding the reaction kinetics and mechanisms to create polymers with precisely tailored characteristics. researchgate.net
Surface Science and Interface Modification
The reactivity of this compound also makes it a valuable tool in surface science for modifying the properties of various substrates. By reacting the silane with a surface, a thin layer of silicone can be covalently bonded to the material, altering its surface chemistry and physical properties.
This compound is utilized as a coupling agent to enhance the adhesion between organic polymers and inorganic substrates. chemimpex.com When applied to an inorganic surface, the silane can form a durable bond with the material. The chloromethyl group is then available to react with an organic polymer, creating a strong adhesive bridge between the two materials. This is particularly important in the manufacturing of composite materials, where good adhesion between the matrix and reinforcement is essential for mechanical performance. The use of this silane as a coupling agent is crucial in industries like automotive and construction for improving the durability and longevity of components. chemimpex.com
The surface of a material can be rendered hydrophobic by treatment with this compound. chemimpex.com The silane reacts with surface hydroxyl groups to form a layer of silicone, which is inherently hydrophobic. This is due to the low surface energy of the methyl groups in the silicone structure. This property is useful for creating water-repellent surfaces on a variety of materials, including glass, ceramics, and metals.
Beyond hydrophobicity, the chloromethyl group can be further functionalized to introduce a wide range of other surface properties. chemicalbook.com For example, it can be converted to other functional groups to create surfaces that are oleophobic, have specific catalytic activity, or can bind to biological molecules. This versatility makes this compound a powerful tool for the precise tailoring of surface functionalities for advanced applications. researchgate.netgelest.com
High-Performance Hybrid Materials and Composites
The chemical compound this compound serves as a critical building block in the creation of advanced materials, leveraging its unique combination of a reactive chloromethyl group and hydrolyzable chloro-silyl functionalities. These features allow for its integration into a variety of polymer and composite systems, imparting enhanced properties such as thermal stability, mechanical strength, and tailored surface characteristics.
Synthesis and Functionalization of Silsesquioxane Architectures, including Double-Decker Silsesquioxanes (DDSQ)
Silsesquioxanes are a class of organosilicon compounds with a cage-like structure, which can be functionalized to create organic-inorganic hybrid materials with exceptional properties. This compound is a valuable precursor in the synthesis and functionalization of these architectures.
The general synthesis of functionalized polysilsesquioxanes and, more specifically, Double-Decker Silsesquioxanes (DDSQ), often involves the condensation reaction of dichlorosilanes with polyfunctional silanols. For instance, DDSQ are commonly synthesized through the reaction of DDSQ-(Ph)8(OH)4 with various (R1)(R2)-dichlorosilanes. researchgate.net This process allows for the introduction of specific functionalities onto the silsesquioxane cage, dictated by the R groups on the dichlorosilane (B8785471).
While direct synthesis routes employing this compound are not extensively detailed in readily available literature, its structural similarity to other dichlorosilanes used in these syntheses suggests its potential as a functionalizing agent. The chloromethyl group (-CH2Cl) offers a reactive site for further chemical modifications, enabling the attachment of a wide range of organic moieties to the silsesquioxane core. This functionalization is key to tailoring the properties of the resulting hybrid materials for specific applications.
Recent research has focused on the synthesis of DDSQ with various functional groups to enhance their utility. For example, bismaleimide (B1667444) has been incorporated into a DDSQ cage to create materials with high thermal stability. mdpi.com Other studies have explored the introduction of luminescent ions like terbium (Tb³⁺) and europium (Eu³⁺) into DDSQ structures, opening possibilities for new optical materials. mdpi.com The synthesis of tetra-functional DDSQ provides building blocks with multiple reactive sites for creating complex hybrid materials. rsc.org
The table below summarizes representative functional groups that have been incorporated into DDSQ architectures, highlighting the versatility of these systems.
| Functional Group | Precursor Type | Potential Application | Reference |
| Bismaleimide | Functionalized DDSQ | High-performance thermosets | mdpi.com |
| Lanthanide Ions (Tb³⁺, Eu³⁺) | Partially condensed TetraSilanolPhenyl POSS | Luminescent devices | mdpi.com |
| Multiple Reactive Moieties | Tetra-functional DDSQ | Hybrid material synthons | rsc.org |
Precursors for Silicon Carbide (SiC) Ceramics and Other Composites
This compound is a significant precursor in the synthesis of silicon carbide (SiC) ceramics, which are prized for their high strength, hardness, and thermal stability. The presence of both silicon and carbon in the silane molecule, along with reactive chlorine atoms, facilitates its conversion into a preceramic polymer that can be pyrolyzed to form SiC.
A notable application is the synthesis of poly(methylsilane-carbosilane) (PMSCS) through the Wurtz-type copolycondensation of methyldichlorosilane (B44661) (MeHSiCl₂) with chloromethyldichloromethylsilane (ClCH₂MeSiCl₂). researchgate.netresearchgate.net This method offers an economical and safer route to a SiC precursor. The properties of the resulting PMSCS and the carbon-to-silicon ratio of the final ceramic can be controlled by adjusting the monomer ratios. researchgate.net Upon pyrolysis, this preceramic polymer yields silicon carbide with a nearly stoichiometric C/Si ratio and low oxygen content, making it a promising material for SiC matrix composites, coatings, and adhesives. researchgate.netresearchgate.net
The table below details the properties of a poly(methylsilane-carbosilane) synthesized using chloromethyldichloromethylsilane as a comonomer.
| Property | Value | Reference |
| Synthesis Method | Wurtz-type copolycondensation | researchgate.netresearchgate.net |
| Monomers | Methyldichlorosilane (MeHSiCl₂), Chloromethyldichloromethylsilane (ClCH₂MeSiCl₂) | researchgate.netresearchgate.net |
| Ceramic Yield | ~64% | researchgate.net |
| Resulting Ceramic | Silicon Carbide (SiC) with nearly stoichiometric C/Si ratio | researchgate.netresearchgate.net |
| Potential Applications | SiC matrix, coatings, adhesives | researchgate.netresearchgate.net |
Fabrication of Specialized Functional Materials (e.g., Fire Retardants, Lubricants, Photoresists)
The unique chemical structure of this compound makes it a candidate for the fabrication of various specialized functional materials. However, specific research detailing its direct application in fire retardants, lubricants, and photoresists is limited in publicly accessible literature.
Fire Retardants: Silicon-containing compounds, particularly silsesquioxanes, are known to enhance the fire retardancy of polymers. They can form a protective ceramic-like char layer upon combustion, which insulates the underlying material from heat and prevents the release of flammable volatiles. While there is no direct evidence of this compound being used as a fire retardant, its ability to be incorporated into polymer backbones or as a precursor for silsesquioxanes suggests its potential in this field. The chlorine content might also contribute to flame retardant mechanisms, although this can also lead to the formation of corrosive and toxic byproducts.
Lubricants: The field of organosilicon lubricants is well-established, with silicones being used for their thermal stability and low volatility. Functionalized silanes can be used to modify surfaces to reduce friction and wear. The chloromethyl group in this compound could potentially be used to anchor lubricating moieties to a surface. However, there is a lack of specific studies on its use in lubricant formulations.
In a more general sense, this compound is utilized as a versatile intermediate in the synthesis of a range of functional materials. It is used as a coupling agent to improve the mechanical properties and thermal stability of silane-modified polymers and for the surface treatment of materials to enhance adhesion and hydrophobicity. chemimpex.com
Development of Silacyclophanones and Related Cyclic Organosilicon Esters
The synthesis of silacyclophanones and other related cyclic organosilicon esters often involves the cyclization of difunctional organosilicon precursors. Dichlorosilanes are common starting materials for these reactions.
Despite the potential of this compound to serve as a precursor for such cyclic compounds due to its difunctional nature (two chlorine atoms attached to silicon), there is a notable lack of specific research in the available literature detailing its use in the synthesis of silacyclophanones. The development of these specialized cyclic organosilicon compounds is a niche area of research, and the focus has likely been on other dichlorosilane derivatives. Further investigation would be required to explore the feasibility and potential advantages of using this compound for creating novel silacyclophanones and related cyclic esters.
Computational and Theoretical Investigations of Dichloro Chloromethyl Methylsilane Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like dichloro(chloromethyl)methylsilane. While specific DFT studies on this compound are not extensively available in public literature, the principles can be understood through research on analogous compounds such as dichlorodimethylsilane (B41323) and monochlorosilane. researchgate.netnih.govnih.gov
These calculations can determine various electronic properties that are crucial for understanding chemical behavior. For instance, the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps can reveal sites susceptible to nucleophilic or electrophilic attack.
In studies of related chlorosilanes, DFT has been employed to investigate reaction mechanisms, such as disproportionation reactions. researchgate.netnih.govnih.govresearchgate.net These calculations help in understanding the electronic changes that occur during a chemical transformation. For this compound, such calculations would be invaluable in predicting its reactivity towards various reagents. The presence of both a chloromethyl group and chloro substituents on the silicon atom introduces interesting electronic effects that can be quantified through computational methods.
Table 1: Calculated Electronic Properties of a Representative Chlorosilane (Dichloromethane)
| Property | Description | Calculated Value/Observation |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity and kinetic stability. | A smaller gap generally implies higher reactivity. |
| Electron Density | Distribution of electrons around the atoms in the molecule. | Higher electron density is expected around the chlorine atoms due to their high electronegativity. |
| Electrostatic Potential | The potential energy experienced by a positive test charge at various points around the molecule. | Negative potential regions (red) indicate sites for electrophilic attack, while positive regions (blue) indicate sites for nucleophilic attack. |
| Mulliken Charges | A method for estimating partial atomic charges. | The silicon atom is expected to have a significant positive charge, making it an electrophilic center. |
Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular modeling and molecular dynamics (MD) simulations offer a way to explore the conformational landscape and intermolecular interactions of this compound. nih.gov This molecule possesses rotational freedom around the Si-C and C-Cl bonds, leading to a variety of possible three-dimensional arrangements (conformers).
MD simulations can model the movement of atoms over time, providing insights into the preferred conformations and the energy barriers between them. nih.gov This is crucial for understanding how the molecule might interact with other molecules or surfaces. The simulations can be performed in the gas phase or in the presence of a solvent to mimic real-world conditions.
The intermolecular forces that govern the interactions of this compound with its surroundings include van der Waals forces (dispersion and dipole-dipole interactions) and potentially weak hydrogen bonding in the presence of suitable donor or acceptor molecules. The polar nature of the Si-Cl and C-Cl bonds suggests that dipole-dipole interactions will play a significant role in the condensed phase behavior of this compound.
Table 2: Key Intermolecular Interactions for this compound
| Interaction Type | Description | Significance for this compound |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall condensed-phase cohesion and physical properties like boiling point. |
| Dipole-Dipole Interactions | Electrostatic forces between the positive end of one polar molecule and the negative end of another. | The polar Si-Cl and C-Cl bonds create a molecular dipole moment, leading to significant dipole-dipole interactions. |
| Hydrogen Bonding | A special type of dipole-dipole interaction between a hydrogen atom in a polar bond and an electronegative atom. | While the molecule itself cannot act as a hydrogen bond donor, the chlorine atoms could potentially act as weak acceptors. |
Note: This table is based on the expected intermolecular forces for a molecule with the structure of this compound.
Mechanistic Insights from Reaction Pathway and Transition State Calculations
Computational chemistry provides profound insights into the mechanisms of chemical reactions by allowing for the calculation of reaction pathways and the characterization of transition states. researchgate.netnih.govnih.govresearchgate.net For a reaction involving this compound, these calculations can map out the energy landscape connecting reactants to products, identifying the lowest energy path and the structure of the high-energy transition state.
For example, in the synthesis of this compound via the chlorination of methyl-dichlorosilane, computational methods could be used to explore the free-radical mechanism, calculating the energies of the radical intermediates and the activation energies for the propagation steps. niscair.res.in Similarly, for reactions where this compound is a reactant, such as its hydrolysis or reactions with nucleophiles, transition state theory combined with quantum chemical calculations can predict reaction rates and selectivities.
Studies on the disproportionation of related compounds like dichlorosilane (B8785471) have utilized DFT to identify key intermediates and transition states, confirming the proposed reaction mechanisms through methods like Intrinsic Reaction Coordinate (IRC) analysis. researchgate.netnih.govnih.govresearchgate.net These studies provide a blueprint for how the reaction mechanisms of this compound could be investigated, leading to a deeper understanding of its chemical transformations.
Table 3: Key Findings from Mechanistic Studies of Related Silane (B1218182) Reactions
| Reaction Type | Key Computational Findings | Relevance to this compound |
| Disproportionation | Identification of key intermediates and transition state structures. Confirmation of reaction pathways via IRC calculations. researchgate.netnih.govnih.govresearchgate.net | Provides a methodology for studying similar reactions involving this compound. |
| Chlorination | Calculation of bond dissociation energies to predict sites of radical attack. Determination of activation barriers for reaction steps. niscair.res.in | Can be applied to understand the synthesis of this compound and predict potential side products. |
| Hydrolysis | Modeling the stepwise addition of water molecules and the subsequent elimination of HCl. | Can predict the stability of this compound in the presence of moisture and the mechanism of its decomposition. |
Note: This table summarizes findings from studies on related silane compounds to illustrate the potential of computational mechanistic studies for this compound.
Emerging Research Frontiers and Interdisciplinary Applications
Role in Biomedical Research, including Surface Modification for Medical Devices and Development of Therapeutic Agents
The application of organosilanes in the biomedical field is a rapidly expanding area of research, driven by the need for advanced materials with tailored surface properties and biocompatibility. While specific research focusing exclusively on dichloro(chloromethyl)methylsilane in biomedical applications is not extensively documented in publicly available literature, its potential can be inferred from the broader understanding of chloromethylated and dichlorosilyl functional groups in surface modification and synthesis.
Surface Modification for Medical Devices:
The surface properties of medical devices, such as implants and diagnostic tools, are critical for their performance and biocompatibility. Unmodified surfaces can lead to adverse reactions, including inflammation, infection, and poor integration with surrounding tissues. This compound offers a potential route to mitigate these issues through surface functionalization.
The dichlorosilyl group of the molecule can readily react with hydroxyl (-OH) groups present on the surfaces of many materials used in medical devices, such as titanium, silica (B1680970), and certain polymers. This reaction forms stable covalent Si-O bonds, anchoring the molecule to the surface. The process typically involves the hydrolysis of the Si-Cl bonds in the presence of trace amounts of water to form reactive silanol (B1196071) (Si-OH) groups, which then condense with the surface hydroxyls.
The tethered chloromethyl group (-CH2Cl) then serves as a reactive handle for the subsequent attachment of a wide array of biomolecules. This two-step functionalization strategy allows for the creation of highly specific and controlled surface chemistries. For instance, a surface modified with this compound could be further reacted with:
Antimicrobial agents: To prevent biofilm formation and reduce the risk of implant-associated infections.
Peptides or proteins: Containing specific cell-binding motifs (e.g., RGD sequences) to enhance cell adhesion, proliferation, and tissue integration.
Polymers: Such as polyethylene (B3416737) glycol (PEG) to create non-fouling surfaces that resist protein adsorption and improve biocompatibility.
This approach allows for the bulk properties of the medical device to remain unchanged while tailoring the surface to interact favorably with the biological environment.
Development of Therapeutic Agents:
While direct applications of this compound as a therapeutic agent are not reported, its role as a synthetic intermediate in the development of bioactive molecules is plausible. The chloromethyl group is a well-established reactive site in organic synthesis, allowing for the introduction of the silicon-containing moiety into larger, more complex molecules with potential therapeutic activity.
Organosilicon compounds, in general, have been explored for their therapeutic potential. The incorporation of silicon into a drug molecule can influence its physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability. The chloromethyl group of this compound can be used to covalently link the methylsilyl group to a pharmacophore, potentially leading to novel drug candidates with improved efficacy or pharmacokinetic profiles. However, specific examples of therapeutic agents synthesized directly from this compound are not readily found in current research literature.
Academic Studies on Environmental Degradation Pathways and Fate of Organosilicon Compounds
The increasing use of organosilicon compounds has prompted research into their environmental fate and degradation pathways. While specific, detailed studies on the environmental degradation of this compound are limited, its behavior can be predicted based on the known chemistry of analogous organosilicon and chlorinated compounds.
The primary environmental degradation pathway for chlorosilanes is hydrolysis. The silicon-chlorine bonds in this compound are highly susceptible to cleavage by water. This process is expected to be rapid in an aqueous environment, leading to the formation of silanols and hydrochloric acid. The resulting methyl(chloromethyl)silanediol is not expected to be stable and would likely undergo self-condensation to form siloxane oligomers and polymers, which are generally considered to be less mobile and reactive in the environment.
The chloromethyl group presents a different degradation pathway. Carbon-chlorine bonds are generally more stable to hydrolysis than silicon-chlorine bonds but can be subject to microbial degradation or photodegradation. Under certain environmental conditions, reductive dechlorination may occur, converting the chloromethyl group to a methyl group.
The ultimate fate of organosilicon compounds in the environment is typically the formation of silica (silicon dioxide), water, and carbon dioxide through a combination of biotic and abiotic processes. However, the intermediate degradation products and their potential environmental impact are areas of ongoing research.
| Predicted Environmental Degradation Products of this compound |
| Initial Hydrolysis Products |
| Methyl(chloromethyl)silanediol |
| Hydrochloric Acid |
| Subsequent Condensation Products |
| Polydimethylsiloxanes with chloromethyl side groups |
| Potential Dechlorination Products |
| Methylsilanetriol (from subsequent hydrolysis and dechlorination) |
| Methane (from complete degradation of methyl groups) |
| Final Degradation Products |
| Silicon Dioxide (Silica) |
| Carbon Dioxide |
| Water |
This table is based on the predicted degradation pathways and not on specific experimental data for this compound.
Catalysis and Green Chemistry Innovations in this compound Transformations
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound, green chemistry innovations focus on both its synthesis and its subsequent transformations.
One area of innovation lies in the development of more efficient and environmentally friendly methods for the production of chloromethylsilanes. A patented process describes the preparation of chloro-methyl-silanes through the cleavage of the Si-Si bond in chloro-methyl-disilanes using hydrogen chloride under the catalytic influence of alkylureas or hexamethylphosphoramide. chemimpex.com This method is presented as a way to recycle residues from technical chloro-methyl-silane synthesis, which aligns with the green chemistry principle of waste valorization. chemimpex.com
Another study focuses on optimizing the synthesis of (chloromethyl)methylsilanes through chlorination and methylation reactions. Current time information in Boulder, CO, US. By carefully selecting initiators (e.g., benzoyl peroxide for the chlorination of dichloromethylsilane) and reaction conditions (e.g., solvent-free reactions), the yield of the desired product can be maximized, and the formation of unwanted byproducts can be minimized. Current time information in Boulder, CO, US. This approach adheres to the green chemistry principle of atom economy.
In terms of its transformations, the reactivity of the Si-Cl and C-Cl bonds in this compound can be harnessed in catalytic processes. For example, the Si-Cl bonds can be catalytically substituted with other functional groups under milder conditions than traditional methods. The development of catalysts that can selectively activate the C-Cl bond in the presence of the Si-Cl bonds, or vice versa, would open up new avenues for the synthesis of complex organosilicon compounds with high efficiency and selectivity.
| Green Chemistry Approaches in this compound Chemistry | | :--- | :--- | | Principle | Application | | Waste Prevention/Valorization | Catalytic cleavage of disilane (B73854) residues to produce chloromethylsilanes. chemimpex.com | | Atom Economy | Optimization of synthesis reactions to maximize the incorporation of starting materials into the final product. Current time information in Boulder, CO, US. | | Design of Energy-Efficient Processes | Conducting reactions at lower temperatures or without solvents. Current time information in Boulder, CO, US. | | Catalysis | Use of catalysts to enable selective transformations and reduce the need for stoichiometric reagents. |
Integration into Nanomaterials and Self-Assembled Structures for Advanced Functionality
The ability of this compound to form covalent bonds with surfaces and to be further functionalized makes it a promising candidate for the development of advanced nanomaterials and self-assembled structures.
Nanoparticle Functionalization:
This compound can be used to modify the surface of nanoparticles, such as silica or metal oxides, to impart new functionalities. The process is similar to the surface modification of medical devices, where the dichlorosilyl group reacts with surface hydroxyls to form a stable coating. The chloromethyl groups on the nanoparticle surface can then be used to attach other molecules, such as fluorescent dyes for imaging applications, catalysts for supported catalysis, or polymers to create core-shell nanoparticles with tailored properties.
Self-Assembled Monolayers (SAMs):
Self-assembled monolayers are highly ordered, single-molecule-thick films that spontaneously form on a substrate. This compound is a potential precursor for the formation of SAMs on hydroxylated surfaces. The process involves the hydrolysis of the Si-Cl bonds to form silanols, which then condense with the surface and with each other to form a cross-linked siloxane network.
The resulting SAM would present a surface of chloromethyl groups. These groups can then be used as a platform for further chemical modifications, allowing for the creation of surfaces with precisely controlled chemical and physical properties. For example, SAMs derived from this compound could be used to create patterns on surfaces for applications in microelectronics, biosensors, and nano-fabrication. The ability to control the surface chemistry at the molecular level is a key advantage of this bottom-up approach to materials design.
While the fundamental principles for the integration of this compound into nanomaterials and self-assembled structures are well-understood, specific research detailing the synthesis, characterization, and application of such materials derived from this particular silane (B1218182) is an area ripe for further exploration.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Dichloro(chloromethyl)methylsilane for experimental design?
- Answer: Key properties include:
- Molecular formula : C₂H₅Cl₃Si (CAS 1558-33-4) .
- Boiling point : 121.5°C at atmospheric pressure .
- Density : 1.2858 g/cm³ at 20°C .
- Refractive index : Experimental value of 1.4500 at 20°C, with a deviation of -0.35% from group additivity calculations .
- Acute toxicity : Oral LD₅₀ = 2,200 mg/kg; inhalation LC₅₀ = 6.8 mg/L (vapor) .
These properties guide solvent selection, reaction kinetics, and safety protocols (e.g., ventilation requirements).
Q. What safety protocols are essential for handling this compound?
- Answer:
- Personal protective equipment (PPE) : Use chemical-resistant gloves, goggles, and lab coats due to its skin corrosion hazard .
- Storage : Maintain under inert gas (argon) to prevent hydrolysis and store in a cool, dry area away from water .
- Decontamination : Neutralize spills with dry sand or vermiculite; avoid water contact to prevent violent decomposition .
- Regulatory compliance : Classified as a toxic substance (UN1242), requiring adherence to ZDHC MRSL limits and local disposal regulations .
Q. What spectroscopic methods validate the purity of this compound?
- Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C spectra to confirm absence of hydrolyzed byproducts (e.g., silanols) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile impurities using a non-polar column (e.g., DB-5) .
- Refractive index comparison : Cross-check experimental values (1.4500) against computational models (e.g., group additivity method) to assess purity .
Advanced Research Questions
Q. How can computational models resolve discrepancies in refractive index data for organosilicon compounds?
- Answer:
- Group additivity method : Assign contributions from functional groups (e.g., Si-Cl, CH₃) to predict refractive indices. For this compound, the calculated value (34.29) deviates by -0.35% from experimental data (34.17), suggesting minor systematic errors in chlorine atom contributions .
- Error mitigation : Refine group parameters using high-purity calibration standards and density-functional theory (DFT) optimizations .
Q. What strategies optimize the synthesis of polysilane polymers using this compound?
- Answer:
- Polymerization conditions : Use sodium/potassium alloys in anhydrous toluene at 110°C to dechlorinate this compound, forming reactive silylene intermediates .
- Kinetic control : Maintain low monomer concentration to suppress branching and improve linear polymer yields .
- Post-polymerization analysis : Employ gel permeation chromatography (GPC) and thermogravimetric analysis (TGA) to assess molecular weight distribution and thermal stability .
Q. How should researchers address contradictory mutagenicity data for this compound?
- Answer:
- Data reconciliation : While reports negative Ames test results, conflicting studies may arise from impurities (e.g., trace chloromethyl derivatives).
- Methodology refinement :
Repetition under GLP : Conduct tests with ultra-high-purity samples.
Metabolic activation : Include S9 liver homogenate to simulate in vivo conditions .
Dose-response analysis : Use logarithmic dilution series to identify threshold effects.
Q. What role does this compound play in hybrid material synthesis?
- Answer:
- Surface functionalization : Hydrolyze to form silanol groups for covalent bonding with silica nanoparticles or graphene oxide .
- Crosslinking agent : Incorporate into sol-gel matrices to enhance mechanical strength in silicone-based composites .
- Challenges : Control hydrolysis rate using buffered aqueous solutions (pH 4–6) to prevent premature gelation .
Methodological Frameworks
- Experimental design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, such as optimizing polymerization conditions .
- Data analysis : Use PICO (Population, Intervention, Comparison, Outcome) to structure studies comparing computational vs. experimental refractive indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
